13-(1H-benzimidazol-2-ylmethylsulfanyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
Overview
Description
“13-(1H-benzimidazol-2-ylmethylsulfanyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene” is a complex organic compound that features multiple functional groups, including benzimidazole, morpholine, and sulfur-containing moieties. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: This step might involve the reaction of the benzimidazole derivative with a thiol or disulfide compound.
Construction of the morpholine ring: This can be synthesized via the reaction of diethanolamine with sulfur or through other cyclization reactions.
Assembly of the tetracyclic core: This complex step likely involves multiple cyclization and functional group transformation reactions under carefully controlled conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the benzimidazole or morpholine rings.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or sulfur-containing groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and potential biological activity.
Biochemistry: Studying its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Morpholine-containing compounds: Molecules featuring the morpholine ring.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
This compound’s uniqueness lies in its complex tetracyclic structure and the combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
13-(1H-benzimidazol-2-ylmethylsulfanyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S2/c1-26(2)11-15-16(12-34-26)23(32-7-9-33-10-8-32)31-24-20(15)21-22(36-24)25(28-14-27-21)35-13-19-29-17-5-3-4-6-18(17)30-19/h3-6,14H,7-13H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWMGRUQNIWCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SCC5=NC6=CC=CC=C6N5)N7CCOCC7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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